γ-谷氨酰丙氨酸

描述

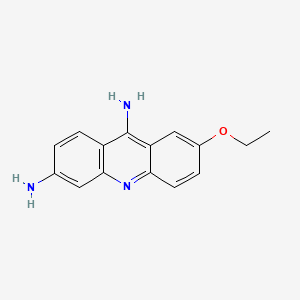

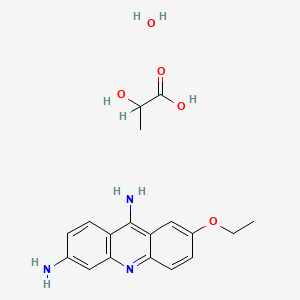

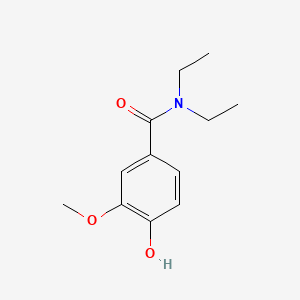

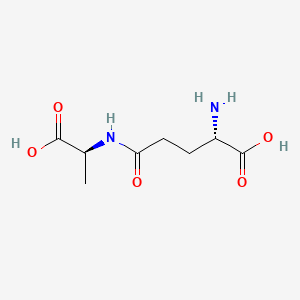

Gamma-Glu-Ala is a gamma-glutamylalanine obtained by formal condensation of the gamma-carboxy group of L-glutamic acid with the amino group of L-alanine. It has a role as a Saccharomyces cerevisiae metabolite and a plant metabolite. It is a conjugate acid of a gamma-Glu-Ala(1-).

L-gamma-Glutamyl-L-alanine, also known as γ-glutamylalanine or L-gamma-glu-L-ala, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. L-gamma-Glutamyl-L-alanine is soluble (in water) and a moderately acidic compound (based on its pKa). L-gamma-Glutamyl-L-alanine exists in all eukaryotes, ranging from yeast to humans. In humans, L-gamma-glutamyl-L-alanine is involved in the glutathione metabolism pathway. L-gamma-Glutamyl-L-alanine is also involved in several metabolic disorders, some of which include glutathione synthetase deficiency, Gamma-glutamyl-transpeptidase deficiency, 5-oxoprolinase deficiency, and Gamma-glutamyltransferase deficiency.

科学研究应用

神经退行性疾病

γ-谷氨酰丙氨酸已在神经退行性疾病的背景下得到研究。它是一种γ-谷氨酰胺,与谷胱甘肽有关,谷胱甘肽是细胞抵御氧化应激的关键抗氧化剂。 研究表明这些化合物可能在神经退行性疾病的病理生理学中发挥作用 .

帕金森病

在帕金森病中,一项全面的血液代谢组学分析表明 γ-谷氨酰丙氨酸丰度降低。 该化合物参与谷胱甘肽的代谢,突出了其在细胞防御机制中对抗疾病进展的潜在重要性 .

癌症治疗反应

γ-谷氨酰丙氨酸已被确定为能够预测癌症治疗反应的代谢物谱的一部分。 这表明它在受癌症治疗影响的代谢途径中的作用,为个性化医疗方法提供了见解 .

作用机制

Target of Action

Gamma-Glutamylalanine, also known as H-GAMMA-GLU-ALA-OH, primarily targets the Calcium Sensing Receptor (CaR) . The CaR plays a crucial role in maintaining calcium homeostasis in the body. It is also a natural substrate for the enzyme γ-Glutamylcyclotransferase .

Mode of Action

Gamma-Glutamylalanine interacts with its targets by acting as a positive modulator of the Calcium Sensing Receptor (CaR) . This interaction results in the activation of the CaR, which in turn triggers a series of cellular responses to maintain calcium balance in the body.

Biochemical Pathways

Gamma-Glutamylalanine is a dipeptide composed of gamma-glutamate and alanine . It is a proteolytic breakdown product of larger proteins . The formation of γ-glutamylamide bonds, such as those in Gamma-Glutamylalanine, is a frequent biochemical event . The enzymes responsible for the formation of these bonds are glutamate cysteine ligase and glutathione synthetase .

Pharmacokinetics

It is known that γ-glutamylamines can be released from proteins by proteases in an intact form . The free γ-glutamylamines can be catabolized to 5-oxo-L-proline and the free amine by γ-glutamylamine cyclotransferase .

Result of Action

It has been suggested that transglutaminase-derived γ-glutamylamines may play a more significant role in neurodegeneration than previously thought . This is due to the observation that free γ-glutamylamines accumulate in the cerebrospinal fluid (CSF) and affected areas of the brain in Huntington’s Disease .

Action Environment

The action, efficacy, and stability of Gamma-Glutamylalanine can be influenced by various environmental factors. For instance, the presence of other proteins and enzymes in the body can affect the formation and breakdown of γ-glutamylamines . Additionally, the physiological environment, such as pH and temperature, can also impact the activity of Gamma-Glutamylalanine.

生化分析

Biochemical Properties

Gamma-Glutamylalanine is involved in the metabolism of glutathione, an antioxidant essential for cellular protection . It is a natural substrate of the enzyme gamma-glutamyltranspeptidase (γ-GT), which catalyzes the hydrolysis of gamma-glutamyl bonds in glutathione and glutamine and the transfer of the released gamma-glutamyl group to amino acids or short peptides . This enzyme plays critical roles in antioxidant defense, detoxification, and inflammation processes .

Cellular Effects

Gamma-Glutamylalanine has been found to accumulate in the cerebrospinal fluid (CSF) and affected areas of the brain in Huntington’s Disease . This suggests that gamma-Glutamylalanine may play a more significant role in neurodegeneration than previously thought .

Molecular Mechanism

Gamma-Glutamylalanine exerts its effects at the molecular level through its interactions with gamma-glutamyltranspeptidase (γ-GT). This enzyme specifically catalyzes the cleavage of the gamma-glutamyl bond of glutathione and the transfer of the gamma-glutamyl group to water or to some amino acids and peptides . This process leads to the formation of gamma-glutamyl amino acids, which are then transported into the cell .

Temporal Effects in Laboratory Settings

It is known that gamma-glutamylamines, a related compound, can be released from proteins by proteases in an intact form .

Metabolic Pathways

Gamma-Glutamylalanine is involved in the glutathione metabolism pathway . It is cleaved by gamma-glutamylcyclotransferase to produce L-5-oxoproline . This enzyme is widely distributed in both human and animal tissues where it catalyzes the scission of the gamma-peptide bonds of many different gamma-glutamyl-amino acids and gamma-glutamyl-gamma-glutamyl-amino acids .

Transport and Distribution

Gamma-Glutamylalanine is transported and distributed within cells and tissues through its interactions with gamma-glutamyltranspeptidase (γ-GT). This enzyme is a glycoprotein integrated in the plasma membrane with its active site on the outside, where gamma-glutamyl moieties of glutathione are supposed to be hydrolyzed and transferred to other amino acids, leading to the formation of gamma-glutamyl amino acids, which are then transported into the cell .

Subcellular Localization

It is known that gamma-glutamyltranspeptidase (γ-GT), the enzyme that interacts with Gamma-Glutamylalanine, is a glycoprotein integrated in the plasma membrane .

属性

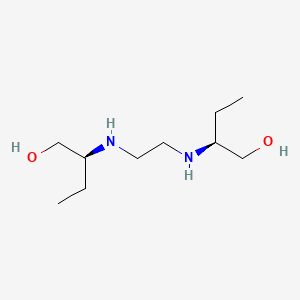

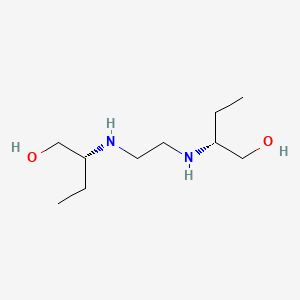

IUPAC Name |

(2S)-2-amino-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O5/c1-4(7(12)13)10-6(11)3-2-5(9)8(14)15/h4-5H,2-3,9H2,1H3,(H,10,11)(H,12,13)(H,14,15)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXXXVRAFAKQJM-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80974270 | |

| Record name | 5-[(1-Carboxyethyl)imino]-5-hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80974270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | gamma-Glutamylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006248 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5875-41-2 | |

| Record name | γ-Glutamylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5875-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Glutamylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005875412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[(1-Carboxyethyl)imino]-5-hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80974270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | gamma-Glutamylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006248 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of γ-Glutamylalanine in Methanobacterium thermoautotrophicum?

A1: In Methanobacterium thermoautotrophicum, γ-Glu-Ala is a component of pseudomurein, a cell wall constituent analogous to peptidoglycan found in bacteria. [] It plays a crucial role in linking the peptide moiety of pseudomurein to the glycan strands. Specifically, the glutamic acid residue of γ-Glu-Ala forms a peptide bond with the carboxyl group of L-talosaminuronic acid, a sugar derivative present in the glycan backbone. [] This linkage contributes to the structural integrity and stability of the cell wall. []

Q2: Can antibodies specifically recognize γ-Glutamylalanine?

A2: Yes, monoclonal antibodies have been generated that specifically target γ-Glu-Ala. [] Research using these antibodies identified at least one unique antigenic determinant on Methanobacterium thermoautotrophicum that contains γ-Glu-Ala. [] This suggests the dipeptide plays a role in the organism's antigenicity and could be targeted for species-specific detection.

Q3: Are there differences in the γ-Glutamylalanine content between different peanut types?

A4: Yes, metabolomic profiling of raw peanut seeds revealed variations in metabolite profiles, including γ-Glu-Ala, between runner and Virginia-type peanuts. [] Virginia-type peanuts exhibited higher levels of γ-Glu-Ala compared to runner-type peanuts. [] While the biological significance of this difference remains unclear, it highlights the potential impact of genetic variation on metabolite composition in crops.

Q4: What other gamma-glutamyl dipeptides have been identified in biological systems?

A5: In addition to γ-Glu-Ala, other gamma-glutamyl dipeptides like γ-glutamylserine and γ-glutamylvaline have been identified in bovine brain tissue. [] These findings suggest the presence of enzymatic machinery capable of synthesizing and utilizing various gamma-glutamyl dipeptides in mammalian systems, although their specific functions require further investigation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。